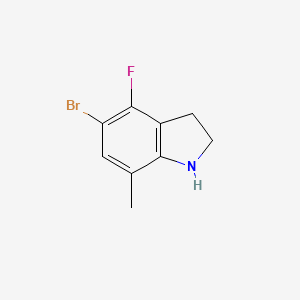
5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
准备方法
The synthesis of 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents (bromo, fluoro, and methyl groups) can be introduced through subsequent halogenation and alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反应分析
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
科学研究应用
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
作用机制
The mechanism of action of 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance binding affinity and specificity to molecular targets . The compound may also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar compounds to 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole include other halogenated indoles and methyl-substituted indoles. For example:
5-Bromoindole: Lacks the fluoro and methyl groups, leading to different reactivity and applications.
4-Fluoroindole: Lacks the bromo and methyl groups, affecting its chemical properties and biological activity.
7-Methylindole: Lacks the bromo and fluoro groups, resulting in different chemical behavior.
The unique combination of bromo, fluoro, and methyl substituents in this compound provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC 名称 |
5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9BrFN/c1-5-4-7(10)8(11)6-2-3-12-9(5)6/h4,12H,2-3H2,1H3 |
InChI 键 |
VHGRAKJEOXUYTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1NCC2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


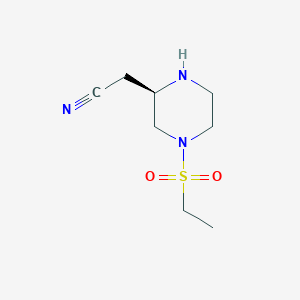
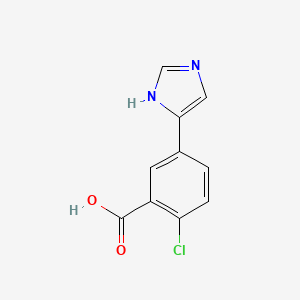
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)
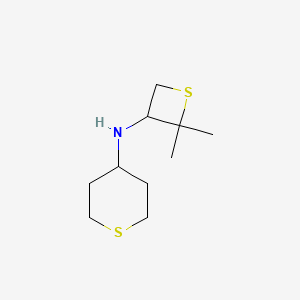
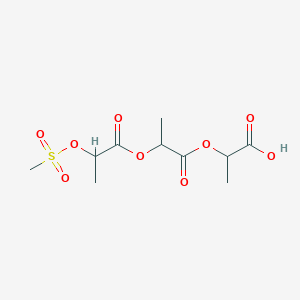
![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
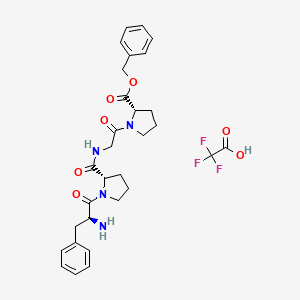
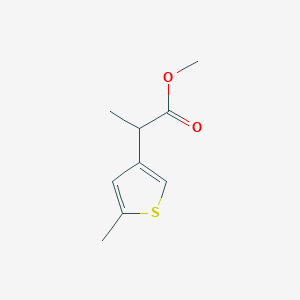
![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)
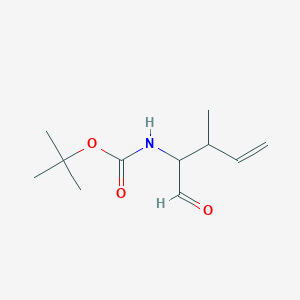
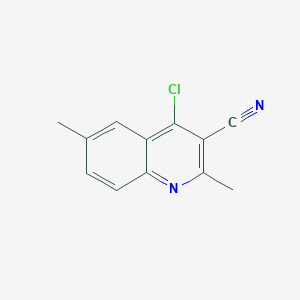
![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)
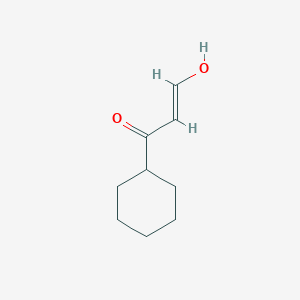
![2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide](/img/structure/B13331339.png)
